N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide
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Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide is a complex organic compound that features an indole moiety, a sulfonyl group, and a diphenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Amidation: The sulfonylated indole is reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding sulfinyl or sulfide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) in the presence of iron(III) chloride for halogenation.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the diphenylacetamide structure may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Sulindac: Another NSAID with a sulfonyl group and an indole structure.
Diphenylacetamide Derivatives: Various compounds with similar diphenylacetamide structures used in medicinal chemistry.
Uniqueness
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide is unique due to the combination of its indole, sulfonyl, and diphenylacetamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3S/c31-28(27(22-10-3-1-4-11-22)23-12-5-2-6-13-23)29-24-15-17-25(18-16-24)34(32,33)30-20-19-21-9-7-8-14-26(21)30/h1-18,27H,19-20H2,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZTWPGFHKLQJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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